BenchChemオンラインストアへようこそ!

SLAM protein

Recombinant Protein Binding ELISA ED50

The compound designated by CAS 169535-43-7 is the Signaling Lymphocytic Activation Molecule (SLAM), also known as SLAMF1 or CD150. It is a 70-kDa type I transmembrane glycoprotein belonging to the SLAM subfamily within the immunoglobulin superfamily of receptors.

Molecular Formula C11H9F2NO2
Molecular Weight 0
CAS No. 169535-43-7
Cat. No. B1170118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLAM protein
CAS169535-43-7
SynonymsSLAM protein
Molecular FormulaC11H9F2NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLAM Protein (CAS 169535-43-7): Baseline Overview of SLAMF1/CD150


The compound designated by CAS 169535-43-7 is the Signaling Lymphocytic Activation Molecule (SLAM), also known as SLAMF1 or CD150 [1]. It is a 70-kDa type I transmembrane glycoprotein belonging to the SLAM subfamily within the immunoglobulin superfamily of receptors [2]. The protein features an extracellular domain containing an N-terminal Ig-like V-type domain and a membrane-proximal Ig-like C2-type domain, followed by a transmembrane segment and a cytoplasmic tail harboring two immunoreceptor tyrosine-based switch motifs (ITSMs) . Its expression is largely restricted to hematopoietic cells, including activated T and B lymphocytes, dendritic cells, macrophages, and thymocytes [3]. Functionally, SLAM acts as a self-ligand homophilic receptor, mediating cell-cell adhesion and modulating immune cell activation and differentiation through the recruitment of SH2 domain-containing adaptor proteins such as SAP (SH2D1A) and EAT-2 (SH2D1B) [4]. Notably, SLAMF1 is also the primary cellular receptor for wild-type measles virus [5].

SLAM Protein (CAS 169535-43-7): Why Generic SLAM Family Substitution Fails


The SLAM family comprises nine distinct receptors (SLAMF1-9) that share overlapping expression patterns and common adaptor molecules (SAP/EAT-2), yet functional redundancy is limited [1]. While these receptors collectively modulate immune cell development and activation, individual knockout mouse models demonstrate unique, non-overlapping phenotypic signatures, indicating that each family member contributes to a distinct functional niche [2]. For instance, SLAMF1 (SLAM) and SLAMF3 (Ly9/CD229) both promote Th2 polarization, but Ly9-deficient mice exhibit unique T cell activation defects not observed in SLAM-deficient mice, underscoring their divergent roles [3]. Furthermore, SLAMF1 is the exclusive high-affinity receptor for measles virus entry into immune cells among the SLAM family, a property not shared by SLAMF2-9 [4]. Therefore, substituting SLAMF1 with another SLAM family member, such as SLAMF3 or SLAMF6, fails to recapitulate its specific homophilic binding dynamics, viral receptor function, and distinct signaling outcomes in immune regulation and disease pathogenesis .

SLAM Protein (CAS 169535-43-7): Quantifiable Differentiation Evidence vs. Closest Analogs


Homophilic Binding Affinity: SLAM (SLAMF1) vs. SLAM Family Members

SLAMF1 (CD150) is a homophilic receptor that binds exclusively to itself, whereas other SLAM family members such as SLAMF2 (CD48) and SLAMF4 (2B4/CD244) engage in heterophilic interactions with each other [1]. The homophilic binding of human SLAMF1 has been quantitatively characterized using a functional ELISA, where Recombinant Human SLAM/CD150 Fc Chimera (Catalog # 11480-SL) binds to Biotinylated Recombinant Human SLAM/CD150 with an ED50 of 0.100-1.00 μg/mL . In contrast, the recombinant human SLAM/CD150 His-tag protein (Catalog # 164-SL) exhibits a slightly higher binding affinity, with an ED50 of 0.0400-0.400 μg/mL . This quantifiable self-binding is a defining feature of SLAMF1, distinguishing it from heterophilic family members SLAMF2 and SLAMF4, and providing a reproducible, batch-specific QC metric for ensuring lot-to-lot functional consistency in research applications .

Recombinant Protein Binding ELISA ED50 Homophilic Interaction

Measles Virus Receptor Specificity: SLAMF1 vs. Other SLAM Family Members and Alternative Receptors

SLAMF1 (CD150) is the primary, high-affinity cellular receptor for wild-type measles virus (MeV) entry into immune cells, a property not shared by any other SLAM family receptor . While MeV can alternatively utilize Nectin-4 as an epithelial receptor, SLAMF1 is exclusively required for initial infection of immune cells and systemic dissemination [1]. A 2025 study demonstrated that among morbilliviruses, only measles virus efficiently utilizes human SLAMF1, whereas canine distemper virus and other related morbilliviruses cannot use human SLAMF1 and instead rely on SLAMF1 orthologs from their respective host species [2]. Furthermore, the study found that most morbilliviruses efficiently utilize SLAM from multiple host species, including Myotis bat SLAM, but not human SLAM. Only measles virus (MV) could efficiently utilize human SLAM. Additionally, unlike other morbilliviruses, MV utilized Myotis bat SLAM inefficiently [3]. This exclusivity positions SLAMF1 as an indispensable tool for studying measles virus pathogenesis and for developing anti-viral therapeutics targeting viral entry [4].

Virology Measles Virus Host-Pathogen Interaction Receptor Specificity

Functional Phenotypic Differentiation: SLAMF1 Knockout vs. SLAMF3 (Ly9) Knockout in T Cell Responses

Despite shared adaptor usage and overlapping expression, SLAMF1 and SLAMF3 (Ly9/CD229) exhibit distinct, non-redundant functions in vivo. Comparative analysis of SLAM-/- and Ly9-/- knockout mice revealed that while both deficiencies lead to a mild Th2 defect with reduced IL-4 production upon TCR/CD28 stimulation, Ly9-/- T cells exhibit additional, unique impairments in proliferation and IL-2 production following suboptimal anti-CD3 stimulation [1]. Specifically, Ly9-/- T cells proliferate poorly and produce little IL-2 after suboptimal stimulation with anti-CD3 in vitro, a phenotype not observed in SLAM-/- T cells [2]. Conversely, SLAM-/- macrophages demonstrate defects in cytokine production and bacterial killing that are absent in Ly9-/- macrophages, further underscoring functional divergence [3]. Moreover, SLAM-/- mice exhibit impaired NKT cell development and germinal center formation, phenotypes that are either absent or less pronounced in Ly9-/- mice [4].

Immunology Knockout Mouse Model T Cell Differentiation Cytokine Production

Differential Adaptor Protein Interaction: SLAMF1 vs. SLAMF7 (CRACC) Affinity for SAP and EAT-2

SLAM family receptors recruit SAP and EAT-2 adaptor proteins via their cytoplasmic ITSMs, but the binding affinities vary dramatically among family members, influencing downstream signaling outcomes. A quantitative analysis of SH2 domain binding revealed that SLAMF7 (CRACC) binds EAT-2 with a dissociation constant (KD) of 0.003 μM, which is approximately two orders of magnitude greater affinity than its binding to SAP (KD = 0.44 μM) [1]. In contrast, SLAMF1 (CD150) interacts with both SAP and EAT-2, but with distinct binding dynamics and functional consequences [2]. Specifically, SLAMF1 signaling in T cells is predominantly SAP-dependent, promoting Th2/Th17 polarization and IL-4/IL-13 production, whereas its role in NKT cell development requires cooperative signaling with SLAMF6 [3]. The concentration of SAP in NK92 cells was found to be four-fold higher than EAT-2, indicating that the relative availability of adaptors further modulates receptor-specific signaling thresholds [4].

Signal Transduction SH2 Domain Binding Affinity Adaptor Protein

SLAM Protein (CAS 169535-43-7): Optimal Research and Industrial Application Scenarios


Measles Virus Entry and Antiviral Drug Screening

SLAMF1 is the essential and exclusive receptor for measles virus entry into immune cells, a property not shared by other SLAM family members [1]. Recombinant SLAMF1 protein or SLAMF1-expressing cell lines should be prioritized for developing and validating assays to screen for small molecule inhibitors or neutralizing antibodies that block viral hemagglutinin (H) protein binding. This application is uniquely supported by the quantitative binding data (ED50 0.0400-0.400 μg/mL) demonstrating the functional integrity of the SLAMF1 homophilic interaction, which parallels its viral receptor activity .

Macrophage Phagocytosis and Bacterial Killing Studies

SLAMF1 acts as a microbial sensor in macrophages, directly regulating phagosome maturation and the generation of reactive oxygen species to restrict intracellular bacterial replication [2]. Knockout studies demonstrate that this function is unique to SLAMF1; Ly9 (SLAMF3)-deficient macrophages exhibit no such defects [3]. Therefore, SLAMF1-specific reagents (agonistic antibodies, recombinant proteins, or SLAMF1-deficient cell lines) are indispensable for dissecting the molecular mechanisms of SLAMF1-mediated innate immunity against pathogens such as Mycobacterium tuberculosis, and for screening immunomodulators that enhance macrophage bactericidal activity [4].

Adoptive T Cell Therapy Biomarker and Engineering

SLAMF1 (CD150) expression on tumor-infiltrating lymphocyte (TIL) infusion products correlates positively with patient response rates in adoptive cell therapy for cancer [5]. Patents (e.g., WO2021/014174) describe methods for engineering T cells to overexpress SLAMF1 or isolating SLAMF1+ T cell subsets to enhance therapeutic efficacy [6]. This application is predicated on the unique co-stimulatory function of SLAMF1 in T cell activation and Th2/Th17 polarization, which is SAP-dependent and not fully replicated by other SLAM family members [7]. Quantifying and enriching for SLAMF1 expression on TIL products provides a validated, differential biomarker strategy for improving adoptive cell therapy outcomes [8].

Autoimmunity and Regulatory T Cell Functional Assays

In systemic lupus erythematosus (SLE), SLAMF1 expression is significantly increased on CD3+CD4+ helper T cells and CD19+ B cells in patients with active disease, and engagement of SLAMF1 on Treg cells enhances their suppressive function in a higher proportion of SLE patients compared to healthy controls [9]. This differential functional response upon SLAMF1 engagement provides a quantitative, disease-relevant assay for screening therapeutic candidates aimed at restoring immune regulation in autoimmune diseases. SLAMF1-specific reagents, including agonistic antibodies, enable researchers to assess the SLAMF1-dependent suppressive capacity of Treg cells, a functional readout distinct from other co-stimulatory receptors [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLAM protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.